molecular formula C13H21BrO2 B2536957 Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate CAS No. 122699-69-8

Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B2536957
CAS No.: 122699-69-8
M. Wt: 289.213
InChI Key: JLAGYTPMCPUCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound with the molecular formula C₁₃H₂₁BrO₂. It is known for its unique structure, which includes a bromomethyl group attached to a bicyclo[3.1.1]heptane ring system. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of bicyclo[3.1.1]heptane-1-carboxylic acid, followed by the reaction with tert-butyl alcohol in the presence of a strong acid catalyst to form the ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromomethyl group.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Conversion of the ester to an alcohol.

Scientific Research Applications

Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate involves its interaction with various molecular targets, depending on the specific application. In biochemical studies, it may act as an inhibitor or activator of enzymes, affecting their catalytic activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-(chloromethyl)bicyclo[3.1.1]heptane-1-carboxylate
  • Tert-butyl 5-(hydroxymethyl)bicyclo[3.1.1]heptane-1-carboxylate
  • Tert-butyl 5-(aminomethyl)bicyclo[3.1.1]heptane-1-carboxylate

Uniqueness

Tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and amino analogs. The bromine atom’s larger size and higher reactivity make it a versatile intermediate for further chemical transformations.

Properties

IUPAC Name

tert-butyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrO2/c1-11(2,3)16-10(15)13-6-4-5-12(7-13,8-13)9-14/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAGYTPMCPUCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CCCC(C1)(C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.